
Saponite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saponite is a trioctahedral mineral belonging to the smectite group of clay minerals. Its chemical formula is Ca0.25(Mg,Fe)3((Si,Al)4O10)(OH)2·n(H2O) . This mineral is characterized by its soft, plastic nature when hydrated and its brittle nature when dry. This compound was first described in 1840 and is named after the Greek word “sapo,” meaning soap, due to its soap-like feel .
準備方法
Synthetic Routes and Reaction Conditions
Saponite can be synthesized using various methods, with hydrothermal synthesis being the most common. This method involves the formation of a precursor aluminosilicate gel, followed by hydrolysis of divalent metals such as magnesium, nickel, cobalt, or zinc through the slow release of ammonia from urea decomposition . The reaction conditions typically involve temperatures ranging from 25°C to 220°C, depending on the desired properties of the final product .
Industrial Production Methods
In industrial settings, this compound is often produced through electrochemical separation techniques. This method helps obtain modified this compound-containing products with high concentrations of smectite-group minerals, lower particle sizes, more compact structures, and greater surface areas. These characteristics make this compound suitable for manufacturing high-quality ceramics and heavy-metal sorbents .
化学反応の分析
Types of Reactions
Saponite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, altering the oxidation state of iron within the mineral.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for dissolution and various metal salts for cation exchange. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include modified this compound with different cation compositions, which can enhance its properties for specific applications such as catalysis and adsorption .
科学的研究の応用
Saponite has a wide range of scientific research applications, including:
作用機序
The mechanism of action of saponite involves its ability to undergo ion exchange and adsorption processes. The mineral’s layered structure allows for the incorporation and release of various cations, making it effective in catalysis and adsorption applications. The molecular targets and pathways involved include the interlayer spaces and surface sites of the this compound structure, which interact with the target molecules or ions .
類似化合物との比較
Saponite is often compared with other smectite group minerals such as montmorillonite and hectorite. While all these minerals share similar layered structures and ion exchange capabilities, this compound is unique due to its trioctahedral nature and specific cation composition. This uniqueness allows this compound to exhibit distinct properties, such as higher thermal stability and specific catalytic activities .
List of Similar Compounds
- Montmorillonite
- Hectorite
- Nontronite
- Beidellite
These similar compounds also belong to the smectite group and share many properties with this compound, but each has its unique characteristics and applications .
特性
CAS番号 |
66732-77-2 |
|---|---|
分子式 |
Al4H12Mg18O72Si21 |
分子量 |
2299.3 g/mol |
IUPAC名 |
tetraaluminum;octadecamagnesium;oxygen(2-);silicon(4+);hexahydrate |
InChI |
InChI=1S/4Al.18Mg.6H2O.66O.21Si/h;;;;;;;;;;;;;;;;;;;;;;6*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;18*+2;;;;;;;66*-2;21*+4 |
InChIキー |
BZVFNNVELIPSJE-UHFFFAOYSA-N |
正規SMILES |
O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4] |
Color/Form |
Grains |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


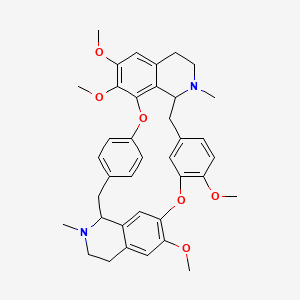
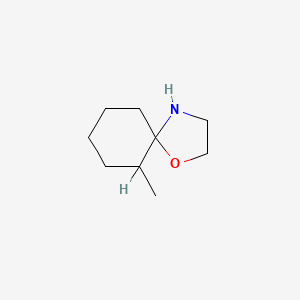
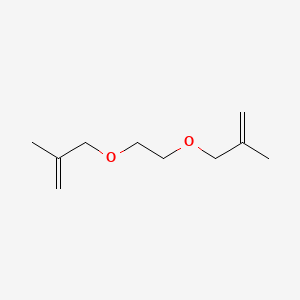

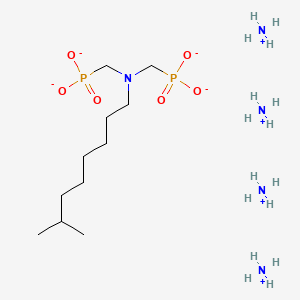
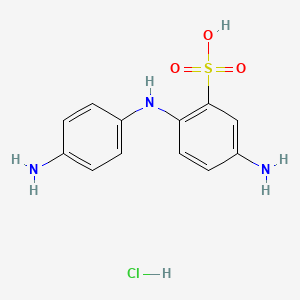
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
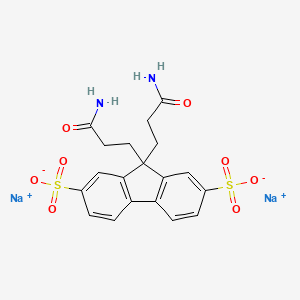
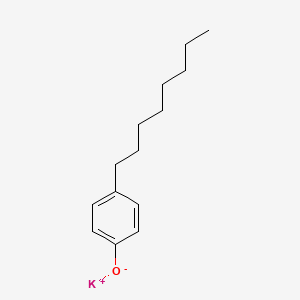

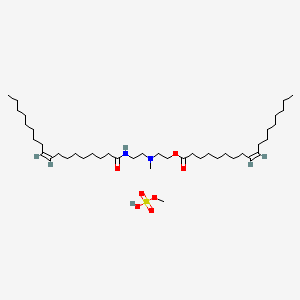
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)
